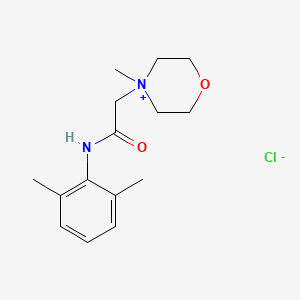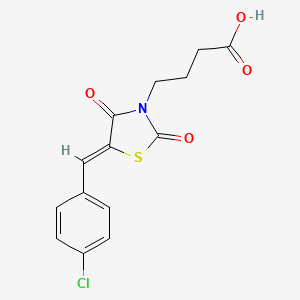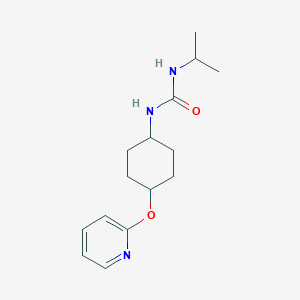
2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(2,4-Difluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that features a complex structure combining an isoxazole ring, a thiazole ring, and a difluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions:
-
Formation of Isoxazole Ring:
- Starting with 2,4-difluorobenzaldehyde, the isoxazole ring can be formed through a cyclization reaction with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
-
Thiazole Ring Formation:
- The thiazole ring can be synthesized from 2-aminothiazole and acetic anhydride under reflux conditions.
-
Coupling Reaction:
- The final step involves coupling the isoxazole derivative with the thiazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods: Industrial production would likely involve optimization of these steps to maximize yield and purity, including the use of automated synthesis equipment and stringent purification processes such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the isoxazole ring, using reducing agents such as lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced isoxazole derivatives.
Substitution: Functionalized difluorophenyl derivatives.
科学的研究の応用
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory or anticancer agent due to its unique structural features.
Biological Studies: Used in studies to understand the interaction of isoxazole and thiazole derivatives with biological targets.
Industrial Chemistry: Potential use as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are sensitive to the structural motifs present in the compound.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
類似化合物との比較
2-(5-Phenylisoxazol-3-yl)-N-(thiazol-2-yl)acetamide: Lacks the difluorophenyl group, which may affect its biological activity.
2-(5-(2,4-Dichlorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide: Contains chlorine atoms instead of fluorine, potentially altering its reactivity and interactions.
Uniqueness: The presence of the difluorophenyl group in 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide imparts unique electronic properties that can influence its biological activity and chemical reactivity, making it a distinct candidate for further research and development.
特性
IUPAC Name |
2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3O2S/c15-8-1-2-10(11(16)5-8)12-6-9(19-21-12)7-13(20)18-14-17-3-4-22-14/h1-6H,7H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEOHQJMQYMVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=NO2)CC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B2671345.png)
![3-Chloro-2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B2671346.png)


![N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2671353.png)
![(Z)-8-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2671356.png)
![[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate](/img/structure/B2671357.png)

